2-Phenylhistamine Dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
2-Phenylhistamine Dihydrochloride is a histamine analog, and its primary targets are histamine receptors, specifically the H1 receptor . Histamine receptors are G-protein coupled receptors that mediate the effects of histamine, a biogenic amine involved in various physiological processes such as neurotransmission, immune response, nutrition, and cell growth and differentiation .
Mode of Action
This compound interacts with its targets, the histamine receptors, by binding to them. This binding can trigger a series of downstream effects. For instance, histamine binding to H1 receptors can lead to local vasodilation and increased permeability
Biochemical Pathways
Histamine metabolism is a complex network that connects many metabolic processes important for homeostasis, including nitrogen and energy metabolism . When this compound binds to histamine receptors, it can affect these pathways and their downstream effects.
Pharmacokinetics
Most antihistamines are reasonably well absorbed with peak plasma concentrations usually being reached between 2–3 h after dosing . The impact of these properties on the bioavailability of this compound is currently unknown and warrants further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of histamine, given its role as a histamine analog. Histamine has been shown to induce microglia activation and dopaminergic neuronal toxicity via H1 receptor activation . It can also confer resistance to immunotherapy in cancer patients via activation of the macrophage histamine receptor H1 . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals . .
Preparation Methods
The synthesis of 2-Phenylhistamine Dihydrochloride involves several steps. One common method includes the reaction of bis(trimethylsilyl)chloromethane with mercaptoacetic acid in the presence of NaOH/MeOH to form 2-(bis(trimethylsilyl)methylthio)acetic acid . This intermediate is then oxidized using H2O2/CH3COOH to yield the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-Phenylhistamine Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NaNO2, HCl, and other mild reaction conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-amino-3-(N-substitutes carboxamido)-4 and 5-tetramethylene thiophenes with NaNO2 in the presence of HCl yields triazine-4-ones .
Scientific Research Applications
2-Phenylhistamine Dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its interactions with histamine receptors and its potential role in allergic reactions . In medicine, it is investigated for its potential therapeutic effects in managing histamine-mediated disorders . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
2-Phenylhistamine Dihydrochloride can be compared with other histamine derivatives, such as cetirizine and levocetirizine. While cetirizine is a selective H1 antagonist used for allergic rhinitis and chronic urticaria , levocetirizine is an H1-receptor antagonist used to treat allergic symptoms . Betahistine, another similar compound, acts as a histamine H1-receptor agonist and is used for treating symptoms associated with Ménière’s disease
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and interactions with histamine receptors make it a valuable tool in the study of histamine-mediated processes and the development of therapeutic agents.
Properties
CAS No. |
51721-62-1 |
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Molecular Formula |
C11H15Cl2N3 |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2-(2-phenyl-1H-imidazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2,(H,13,14);2*1H |
InChI Key |
SWIORGCKHSIQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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